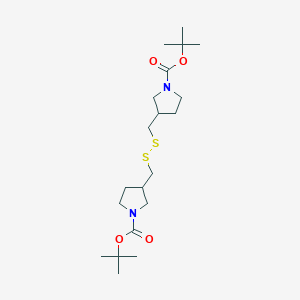

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate)

Description

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) is a bifunctional organic compound characterized by a central disulfide (-S-S-) bridge connecting two pyrrolidine rings, each substituted with tert-butyl carbamate groups. This structure confers unique chemical properties, including redox activity (due to the disulfide bond) and steric bulk from the tert-butyl groups, making it relevant in medicinal chemistry and materials science for applications such as dynamic covalent bonding or targeted drug delivery systems. Its analogs, such as oxygen-bridged or piperidine-based derivatives, are better documented .

Properties

Molecular Formula |

C20H36N2O4S2 |

|---|---|

Molecular Weight |

432.6 g/mol |

IUPAC Name |

tert-butyl 3-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyldisulfanyl]methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H36N2O4S2/c1-19(2,3)25-17(23)21-9-7-15(11-21)13-27-28-14-16-8-10-22(12-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3 |

InChI Key |

HMUNCMDMBOMSER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CSSCC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) typically involves the reaction of pyrrolidine derivatives with disulfide compounds under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is generally produced in small quantities for research purposes. The production process involves similar synthetic routes as described above, with additional purification steps such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) is a complex organic compound with significant potential in various scientific research applications. This article explores its properties, synthesis, and applications across different fields, including medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) has shown promise as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, potentially useful in treating infections resistant to conventional antibiotics.

- Cancer Research : The compound's ability to interact with biological thiols suggests potential applications in cancer therapy, where redox-active compounds can induce apoptosis in cancer cells.

Materials Science

In materials science, the unique properties of di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) can be leveraged for:

- Polymer Chemistry : The compound can serve as a cross-linking agent in the synthesis of novel polymeric materials with enhanced mechanical properties and thermal stability.

- Nanocomposites : Its incorporation into nanocomposites may improve conductivity and mechanical strength, making it suitable for applications in electronics and nanotechnology.

Catalysis

The presence of sulfur atoms in the compound opens avenues for its use as a catalyst or catalyst precursor:

- Organosulfur Catalysts : It can act as a catalyst in various organic reactions, particularly those involving thiol-disulfide exchange reactions, which are crucial in synthetic organic chemistry.

- Green Chemistry : Utilizing this compound in catalytic processes aligns with green chemistry principles by potentially reducing waste and improving reaction efficiencies.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of synthesized derivatives of di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate). Results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Applications

Research on the use of di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) as a cross-linking agent revealed improvements in the mechanical properties of polyurethane elastomers. These findings indicate that incorporating this compound can enhance material performance for industrial applications.

Mechanism of Action

The mechanism of action of Di-tert-butyl 3,3’-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bond in the compound can undergo redox reactions, which may modulate the activity of target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Di-tert-butyl 3,3'-((pyrimidine-4,6-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate)

- Structure : Replaces the disulfide bridge with a pyrimidine-linked bis(oxy) group and substitutes pyrrolidine with piperidine.

- Key Data : Molecular formula C₂₆H₄₂N₄O₆, molecular weight 506.6 g/mol, purity ≥95% (BLD Pharm Ltd., 2023) .

- Applications : Used in peptide coupling and as a linker in PROTACs (proteolysis-targeting chimeras) due to its hydrolytic stability .

Di-tert-butyl 3,3'-(((1,3-phenylene)bis(azanediyl))bis(carbonyl))bis(pyrrolidine-1-carboxylate)

- Structure : Features a phenylenediamine-derived carbonyl bridge instead of disulfide.

- Key Data : Synthesized as a protein-protein interaction inhibitor in a 2024 study .

- Applications : Demonstrates enhanced solubility in polar solvents (e.g., DMF, DMSO) compared to disulfide analogs, attributed to the polar carbonyl groups .

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

- Structure : Lacks the disulfide bridge and includes a pyridine substituent.

- Key Data : Molecular weight 292.37 g/mol, CAS 1228665-86-8, priced at $400/g (2017 catalog) .

- Applications : Primarily used in kinase inhibitor synthesis due to its planar aromatic moiety .

Functional Comparison Table

Stability and Reactivity Insights

- Disulfide Bridge : The S-S bond in the target compound is redox-sensitive, enabling applications in stimuli-responsive drug release. However, it is less stable under reducing conditions compared to ether or carbonyl bridges in analogs .

- Steric Effects : The tert-butyl groups in all analogs enhance solubility in organic solvents but reduce aqueous compatibility. Piperidine-based derivatives (e.g., ) exhibit improved conformational rigidity compared to pyrrolidine systems.

- Synthetic Accessibility : Pyridine- or pyrimidine-containing analogs (e.g., ) are more commercially prevalent, suggesting easier synthetic routes than the disulfide-linked target compound.

Biological Activity

Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) (CAS No. 1417793-09-9) is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 432.64 g/mol

- Purity : Typically around 95% in commercial preparations .

The compound features a disulfide linkage and pyrrolidine carboxylate moieties, which may contribute to its biological activities. The presence of sulfur in its structure suggests potential interactions with thiol-containing biomolecules, which could modulate various biochemical pathways.

Antioxidant Properties

Research indicates that compounds with disulfide functionalities often exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been suggested but requires further empirical validation.

Enzyme Inhibition

Studies have shown that similar pyrrolidine derivatives can act as inhibitors of various enzymes, including amine oxidases. These enzymes are involved in the metabolism of biogenic amines and play a role in oxidative stress management. The inhibition of such enzymes by di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) could have implications for conditions characterized by elevated amine levels .

Case Studies and Research Findings

-

Antiviral Activity :

A study on related pyrrolidine compounds demonstrated their effectiveness against influenza virus neuraminidase, suggesting potential antiviral applications for di-tert-butyl derivatives. The cytopathogenic effects were quantified using the MTT assay, revealing significant reductions in viral activity at specific concentrations . -

Oxidative Stress Studies :

Investigations into the role of amine oxidases in oxidative stress highlighted the potential for compounds like di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) to modulate these pathways, particularly under conditions such as rhabdomyolysis where oxidative damage is prevalent . -

Chemical Synthesis and Bioactivity Correlation :

The synthesis of similar compounds has been linked to bioactivity through structure-activity relationship (SAR) studies. Variations in substituents on the pyrrolidine ring have been shown to influence the potency of biological activity, suggesting that modifications to di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate) could enhance its efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic protocols for preparing Di-tert-butyl 3,3'-(disulfanediylbis(methylene))bis(pyrrolidine-1-carboxylate)?

The compound is synthesized via a coupling reaction using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TEA (triethylamine) in DMF (dimethylformamide). Key steps include:

- Reacting 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid with 3,5-diamino-N-(prop-2-yn-1-yl)benzamide under argon.

- Purification via reversed-phase HPLC with ammonia buffer (0.1% NH₃·H₂O).

- Characterization by LC-MS ([M+H]⁺ = 484.4) and ¹H NMR (δ 10.20 ppm for amide protons, δ 1.40 ppm for tert-butyl groups) .

| Reaction Parameter | Value |

|---|---|

| Reaction Time | 12 hrs |

| Temperature | 20°C |

| Yield | 14% |

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical methods include:

- LC-MS : Confirms molecular weight (484.4 g/mol) and retention time (0.479 min).

- ¹H NMR : Validates proton environments (e.g., tert-butyl groups at δ 1.40 ppm, amide protons at δ 10.20 ppm).

- Reversed-phase HPLC : Ensures >95% purity post-purification .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of disulfide-containing pyrrolidine derivatives?

Key factors include:

Q. How do structural variations in the disulfide bridge impact protein interaction studies?

The disulfanediylbis(methylene) group enables covalent crosslinking in protein complexes. For example:

- The compound’s tert-butyl groups sterically shield the pyrrolidine carbamate, allowing selective targeting of protein domains.

- Disulfide flexibility influences binding kinetics, as shown in studies using analogous compounds to regulate protein-protein interactions .

Q. How can contradictory LC-MS or NMR data be resolved during characterization?

Common strategies:

- Isotopic Purity Checks : Confirm absence of Cl⁻ or Na⁺ adducts in LC-MS.

- Solvent Artifact Analysis : DMSO-d₆ in NMR may cause shifts; compare with D₂O-based spectra.

- Dynamic Exchange : Disulfide bonds may lead to peak broadening; use low-temperature NMR to stabilize conformers .

Methodological Challenges

Q. What are the stability concerns for this compound under varying pH and temperature conditions?

- pH Sensitivity : The disulfide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

- Thermal Stability : Decomposition occurs above 80°C; store at 4°C in inert solvents (e.g., anhydrous DMSO) .

Q. How does the tert-butyl carbamate group influence reactivity in downstream applications?

- Protection Strategy : The tert-butyl group prevents nucleophilic attack on the pyrrolidine nitrogen, enabling selective deprotection (e.g., with TFA) for functionalization.

- Steric Effects : Limits access to the carbamate oxygen, reducing unwanted side reactions in crosslinking studies .

Applications in Biological Research

Q. Can this compound serve as a bifunctional linker in protein conjugation studies?

Yes, its dual carbamate groups and disulfide bridge allow:

- Covalent attachment to cysteine-rich proteins.

- Reversible crosslinking via disulfide reduction (e.g., using DTT or TCEP) .

| Application | Mechanism |

|---|---|

| Protein-Protein Interaction | Disulfide-mediated covalent crosslinks |

| Drug Delivery | pH-sensitive carbamate cleavage |

Data Contradiction Analysis

Q. Why do reaction yields vary significantly across studies (e.g., 14% vs. 42% in similar protocols)?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.